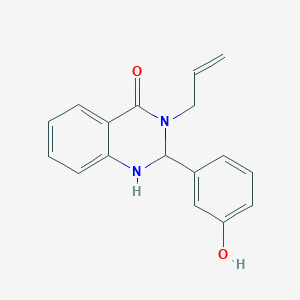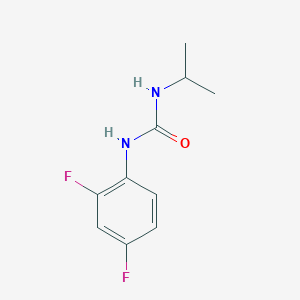
1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea, also known as CYCLOPS, is a chemical compound with potential applications in scientific research. This compound belongs to the class of urea derivatives and has been studied for its biochemical and physiological effects. The purpose of
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea involves the inhibition of protein kinase CK2. This inhibition leads to the activation of the JNK pathway, which in turn induces apoptosis in cancer cells. Additionally, 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea has been shown to inhibit the phosphorylation of the transcription factor STAT3, which plays a role in cell proliferation and survival.
Biochemical and Physiological Effects:
1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea inhibits the activity of protein kinase CK2 and induces apoptosis in cancer cells. In vivo studies have shown that 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea inhibits tumor growth in mouse models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea in lab experiments is its specificity for protein kinase CK2. This specificity allows for the study of the role of CK2 in cell proliferation and survival. One limitation of using 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea in lab experiments is its potential toxicity. Careful consideration should be given to the concentration and duration of exposure to 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea in order to minimize toxicity.
Direcciones Futuras
There are several future directions for the study of 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea. One direction is the development of more potent and selective inhibitors of protein kinase CK2. Another direction is the investigation of the role of protein kinase CK2 in other diseases such as neurodegenerative disorders. Additionally, the use of 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea in combination with other anti-cancer agents may enhance its efficacy in the treatment of cancer.
Métodos De Síntesis
The synthesis of 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea involves the reaction of cyclohexyl isocyanate with 3-aminomethylpyridine in the presence of a solvent such as tetrahydrofuran or dimethylformamide. The reaction is carried out at room temperature and monitored using thin-layer chromatography. The product is then purified by column chromatography to obtain a white solid.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of protein kinase CK2, a serine/threonine kinase that plays a role in cell proliferation and survival. This inhibition has been linked to the induction of apoptosis in cancer cells, making 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea a potential anti-cancer agent.
Propiedades
IUPAC Name |
1-cyclohexyl-1-methyl-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-16(12-7-3-2-4-8-12)13(17)15-11-6-5-9-14-10-11/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZBJCZXKJCYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7455591.png)


![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-1-(1H-pyrrol-2-yl)ethanone](/img/structure/B7455629.png)
![6-[2-(4-Methoxyphenyl)ethylamino]-2,4-dimethyl-1,2,4-triazine-3,5-dione](/img/structure/B7455637.png)
![5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7455647.png)
![N-(2-hydroxyphenyl)-1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B7455653.png)

![1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7455660.png)

![3-Imidazol-1-yl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7455678.png)


